3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal
Beschreibung
3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a pentadienal chain with methyl and trimethylphenyl substituents
Eigenschaften
CAS-Nummer |
75001-23-9 |
|---|---|
Molekularformel |
C15H18O |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
3-methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal |
InChI |
InChI=1S/C15H18O/c1-11(7-8-16)5-6-15-13(3)9-12(2)10-14(15)4/h5-10H,1-4H3 |
InChI-Schlüssel |
CONPHLHOIPVJAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=CC=O)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal can be achieved through several synthetic routes. One common method involves the condensation of 2,4,6-trimethylbenzaldehyde with a suitable diene precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal may involve large-scale batch or continuous processes. The use of flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienoic acid
Reduction: 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienol
Substitution: Various substituted derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, its aromatic ring and conjugated dienal system may participate in various biochemical interactions, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single phenyl ring and an aldehyde group.
Cinnamaldehyde: Contains a phenyl ring with a propenal side chain, similar to the dienal structure of 3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal.
2,4,6-Trimethylbenzaldehyde: Shares the trimethylphenyl substituent but lacks the extended dienal chain.
Uniqueness
3-Methyl-5-(2,4,6-trimethylphenyl)penta-2,4-dienal is unique due to its combination of a trimethylphenyl group and a conjugated dienal system.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
